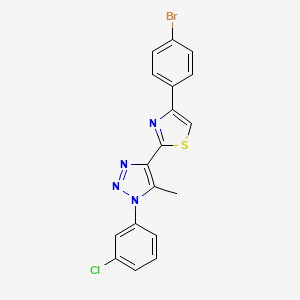
3-(3-Bromophenyl)cyclobutanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-(3-Bromophenyl)cyclobutanecarboxylic Acid, is a derivative of cyclobutanecarboxylic acid with a bromophenyl group attached to the cyclobutane ring. While the specific compound is not directly synthesized in the provided papers, they offer insights into the synthesis of related cyclobutane derivatives and their structural characteristics.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be approached through various methods. For instance, the synthesis of 3-cyclobutylpropanoic acid was achieved using bromomethyl cyclobutane and diethyl malonate through condensation and decarboxylation, yielding an 83% total yield, indicating a potentially scalable and efficient process for industrial production . Similarly, bromomethyl cyclobutane, a potential starting material for the synthesis of 3-(3-Bromophenyl)cyclobutanecarboxylic Acid, was synthesized from cyclobutyl formic acid through a series of reactions including reduction, tosylation, and bromination with an overall yield of 41% . These methods could be adapted for the synthesis of the target compound by incorporating a bromophenyl group at the appropriate step.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the puckered nature of the cyclobutane ring, as observed in the X-ray diffraction studies of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid . The bond lengths and angles can vary depending on the substituents attached to the ring, which can lead to steric crowding and deviations from idealized geometries. These structural insights are crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives can be influenced by the substituents on the ring. For example, the solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid resulted in stereoselective synthesis of cyclobutane derivatives, controlled by the anions present in the salts . This indicates that the functional groups on the cyclobutane ring can be manipulated to achieve specific stereochemical outcomes, which is relevant for the synthesis of 3-(3-Bromophenyl)cyclobutanecarboxylic Acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. The puckering of the cyclobutane ring and the nature of the substituents can affect properties such as solubility, melting point, and reactivity. The synthesis of 3-oxocyclobutanecarboxylic acid, for example, demonstrated an overall yield of 44.07% and provided structural confirmation through NMR, elementary analysis, and mass spectrometry, suggesting that similar analytical techniques could be used to characterize 3-(3-Bromophenyl)cyclobutanecarboxylic Acid .
科学的研究の応用
Catalytic Applications
3-(3-Bromophenyl)cyclobutanecarboxylic Acid has been utilized in catalytic applications. Matsuda et al. (2008) explored its use in palladium-catalyzed reactions involving carbon-carbon bond cleavage and formation. This process resulted in high yields of 4-arylmethyl-3,4-dihydrocoumarins, demonstrating its potential in organic synthesis (Matsuda, Shigeno, & Murakami, 2008).
Structural Analysis
The structural and conformational aspects of similar cyclobutanecarboxylic acid derivatives have been studied by Reisner et al. (1983), who used X-ray diffraction methods. This research provides insights into the molecular structure, which is essential for understanding its reactivity and potential applications (Reisner, Korp, Bernal, & Fuchs, 1983).
Synthesis Improvements
Huang Bin and Zhang Zheng-lin (2010) reported improvements in the synthesis of 3-Oxocyclobutanecarboxylic Acid, a related compound. Their method, which involves bromination, cyclization, salification, and hydrolysis, offers advantages such as ease of operation and low cost, making it feasible for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Polymer Research
Demirelli and Coskun (1999) investigated the synthesis of polymers using a monomer closely related to 3-(3-Bromophenyl)cyclobutanecarboxylic Acid. Their study on the thermal degradation of these polymers contributes to the understanding of polymer stability and degradation mechanisms (Demirelli & Coskun, 1999).
Therapeutic Potential
Research by Srivastava, Singhaus, and Kabalka (1997), and Kabalka and Yao (2004) explored the synthesis of amino acid derivatives of cyclobutanecarboxylic acid for potential use in Boron Neutron Capture Therapy (BNCT), a type of cancer treatment. This highlights the therapeutic potential of derivatives of 3-(3-Bromophenyl)cyclobutanecarboxylic Acid (Srivastava, Singhaus, & Kabalka, 1997) (Kabalka & Yao, 2004).
Scale-Up and Industrial Applications
Yamashita, Nishikawa, and Kawamoto (2019) focused on the scale-up synthesis of a deuterium-labeled derivative of cyclobutanecarboxylic acid using continuous photo flow chemistry. Their work is relevant for the preparation of biologically active compounds, demonstrating industrial applicability (Yamashita, Nishikawa, & Kawamoto, 2019).
Safety And Hazards
Cyclobutanecarboxylic acid has several hazard statements including H302, H312, H314, H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
3-(3-bromophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFBCJNREVFPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1512074-73-5 |
Source


|
| Record name | 3-(3-bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

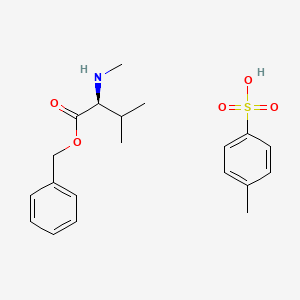
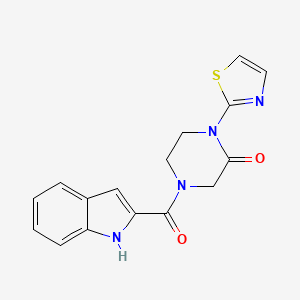
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)
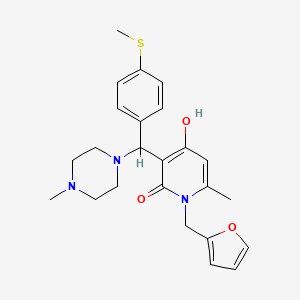
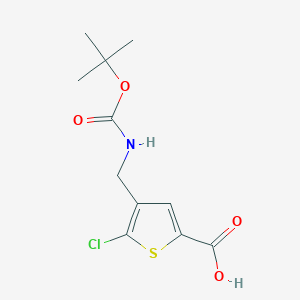
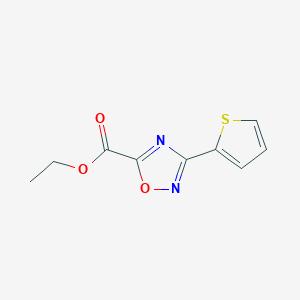
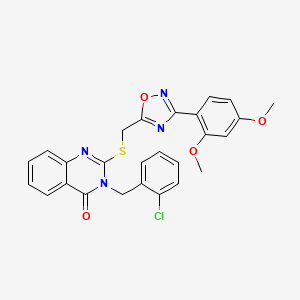
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)
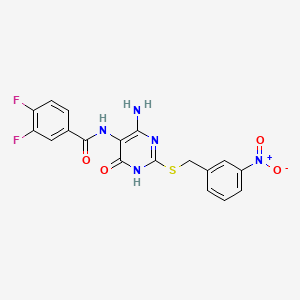
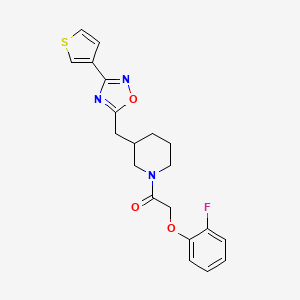
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)
